molecular formula C13H19NO B8402801 2-tert-butyl-N-ethylbenzamide

2-tert-butyl-N-ethylbenzamide

Cat. No.: B8402801
M. Wt: 205.30 g/mol
InChI Key: XYKKSQOLVLZIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-N-ethylbenzamide (C₁₃H₁₉NO) is a benzamide derivative characterized by a tert-butyl substituent at the ortho position of the benzene ring and an ethyl group attached to the amide nitrogen. This compound is structurally significant due to the steric and electronic effects imparted by the bulky tert-butyl group and the polarity of the ethylamide moiety.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-tert-butyl-N-ethylbenzamide

InChI

InChI=1S/C13H19NO/c1-5-14-12(15)10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

XYKKSQOLVLZIDB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability : Ortho-substituted tert-butyl benzamides (e.g., 4d and inferred target compound) demonstrate higher thermal stability than para-substituted analogs due to steric protection of the amide bond .
  • Biological Activity : Ethylamide derivatives (e.g., ) show improved pharmacokinetic profiles compared to methyl analogs, though this is contingent on substituent positioning and hydrogen-bonding capacity .
  • Synthetic Utility : Para-substituted tert-butyl benzamides (6e) are more reactive in coupling reactions, while ortho-substituted variants require harsher conditions .

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